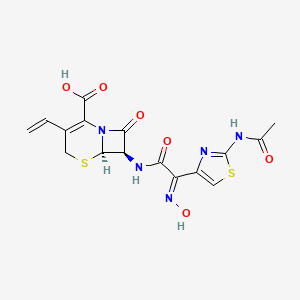N-Acetyl Cefdinir
CAS No.:
Cat. No.: VC18555704
Molecular Formula: C16H15N5O6S2
Molecular Weight: 437.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C16H15N5O6S2 |
|---|---|
| Molecular Weight | 437.5 g/mol |
| IUPAC Name | (6R,7R)-7-[[(2E)-2-(2-acetamido-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
| Standard InChI | InChI=1S/C16H15N5O6S2/c1-3-7-4-28-14-10(13(24)21(14)11(7)15(25)26)19-12(23)9(20-27)8-5-29-16(18-8)17-6(2)22/h3,5,10,14,27H,1,4H2,2H3,(H,19,23)(H,25,26)(H,17,18,22)/b20-9+/t10-,14-/m1/s1 |
| Standard InChI Key | DMYACLJHAMVFRC-VINNURBNSA-N |
| Isomeric SMILES | CC(=O)NC1=NC(=CS1)/C(=N\O)/C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)C=C)C(=O)O |
| Canonical SMILES | CC(=O)NC1=NC(=CS1)C(=NO)C(=O)NC2C3N(C2=O)C(=C(CS3)C=C)C(=O)O |
Introduction
Chemical Identity and Structural Characteristics
N-Acetyl Cefdinir, systematically named (6R,7R)-7-((Z)-2-(2-Acetamidothiazol-4-yl)-2-(hydroxyimino)acetamido)-8-oxo-3-vinyl-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, is a semisynthetic cephalosporin derivative. Its molecular formula is C₁₆H₁₅N₅O₆S₂, with a molecular weight of 437.4 g/mol . The acetyl group at the 2-position of the thiazole ring distinguishes it from cefdinir, altering its physicochemical properties while retaining the β-lactam core critical for antibacterial activity.
Stereochemical Configuration
The compound exhibits a bicyclic β-lactam structure fused to a dihydrothiazine ring, with stereospecific configurations at the 6R and 7R positions. The (Z)-configuration of the hydroxyimino group ensures optimal binding to penicillin-binding proteins (PBPs) in susceptible bacteria .
Physicochemical Properties
N-Acetyl Cefdinir is sparingly soluble in aqueous buffers but shows moderate solubility in polar organic solvents. Its stability is pH-dependent, with degradation observed under strongly acidic or alkaline conditions . The compound’s LogP value, estimated at 0.85, reflects moderate lipophilicity, influencing its pharmacokinetic behavior in vivo .
Synthesis and Isolation
N-Acetyl Cefdinir is typically synthesized via acetylation of cefdinir using acetic anhydride or acetyl chloride under controlled conditions. Rao et al. (2007) documented its isolation as an impurity during cefdinir production, employing chromatographic techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC) for purification . Key synthetic challenges include minimizing epimerization at the 7-position and preventing β-lactam ring hydrolysis during reaction workup.
Analytical Methods for Detection and Quantification
Reverse-Phase HPLC (RP-HPLC)
Firdouse et al. (2016) developed a stability-indicating RP-HPLC method for cefdinir tablet analysis, capable of resolving N-Acetyl Cefdinir from other degradation products. The method employs a C18 column (250 mm × 4.6 mm, 5 µm) with a mobile phase of phosphate buffer (pH 3.0) and acetonitrile (85:15 v/v) at a flow rate of 1.0 mL/min. Detection at 254 nm yielded a retention time of 8.2 minutes for N-Acetyl Cefdinir, with a limit of detection (LOD) of 0.02 µg/mL .
Spectrophotometric Techniques
Attia et al. (2014) validated a UV-spectrophotometric method for cefdinir quantification in pure and dosage forms, indirectly assessing N-Acetyl Cefdinir through peak purity analysis. The method demonstrated linearity over 5–50 µg/mL at 287 nm, with recovery rates exceeding 98% .
Stability and Degradation Behavior
N-Acetyl Cefdinir exhibits relative stability under ambient storage conditions but undergoes hydrolysis in the presence of moisture. Stress testing under acidic (1M HCl), alkaline (1M NaOH), and oxidative (3% H₂O₂) conditions revealed that acidic hydrolysis predominantly degrades the β-lactam ring, generating thiazole-acetylated byproducts .
Thermal Degradation
Thermogravimetric analysis (TGA) showed decomposition onset at 210°C, with a mass loss of 15% attributable to acetyl group elimination. Differential scanning calorimetry (DSC) revealed an endothermic peak at 192°C, corresponding to crystalline structure melting .
Pharmacological and Regulatory Considerations
While N-Acetyl Cefdinir itself lacks antimicrobial activity, its presence in cefdinir formulations necessitates stringent control due to potential immunogenic effects. The U.S. Food and Drug Administration (FDA) mandates impurity profiling for cephalosporins, requiring manufacturers to validate analytical methods for N-Acetyl Cefdinir detection .
Industrial and Research Applications
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume